3,5-Dimethylmorpholine

Lipophilicity Drug design Membrane permeability

3,5-Dimethylmorpholine (CAS 123-57-9) is a heterocyclic secondary amine belonging to the morpholine family, distinguished by two methyl substituents at the 3- and 5-positions of the saturated six-membered oxazine ring. With a molecular formula of C₆H₁₃NO and molecular weight of 115.17 g·mol⁻¹, this compound exists as a colorless liquid at ambient temperature.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 123-57-9
Cat. No. B170313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylmorpholine
CAS123-57-9
SynonymsMorpholine, 3,5-diMethyl-
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1COCC(N1)C
InChIInChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3
InChIKeyMDKHWJFKHDRFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylmorpholine (CAS 123-57-9): Physicochemical Baseline and In-Class Positioning for Scientific Procurement


3,5-Dimethylmorpholine (CAS 123-57-9) is a heterocyclic secondary amine belonging to the morpholine family, distinguished by two methyl substituents at the 3- and 5-positions of the saturated six-membered oxazine ring [1]. With a molecular formula of C₆H₁₃NO and molecular weight of 115.17 g·mol⁻¹, this compound exists as a colorless liquid at ambient temperature. The 3,5-dimethyl substitution pattern generates a C₂-symmetric scaffold when both methyl groups adopt identical stereochemical configurations, a feature that fundamentally distinguishes it from regioisomeric dimethylmorpholines such as 2,6-dimethylmorpholine (CAS 141-91-3) and from the parent morpholine (CAS 110-91-8) [2]. Key experimentally determined properties include a boiling point of 142.5 °C, density of 0.9308 g·cm⁻³ at 16 °C, and a calculated water solubility of approximately 160 g·L⁻¹ at 25 °C [1]. The compound is commercially available as a racemic mixture of diastereomers or as isolated enantiomers including (3S,5S)-, (3R,5R)-, and meso-(3R,5S)-forms, each offering distinct stereochemical advantages for asymmetric synthesis applications [3].

Why Generic Morpholine Substitution Fails: The Quantifiable Differentiation of 3,5-Dimethylmorpholine for Informed Chemical Sourcing


Substituting 3,5-dimethylmorpholine with morpholine, N-methylmorpholine, or regioisomeric 2,6-dimethylmorpholine in a synthetic sequence, formulation, or biological assay introduces measurable and often unacceptable deviations in outcome due to three interlocked molecular property shifts: lipophilicity, basicity, and stereochemical architecture. Methyl substitution at positions 3 and 5 elevates the logarithmic octanol–water partition coefficient (logP) by approximately 1.2–1.6 units relative to unsubstituted morpholine [1][2], translating to a 15- to 40-fold increase in lipophilicity that directly impacts membrane permeability, metabolic partitioning, and chromatographic retention behavior. Simultaneously, the electron-donating methyl groups increase amine basicity by roughly 0.6 pKₐ units compared to morpholine [3], altering protonation state at physiological pH and modifying salt formation and extraction characteristics. Critically, the 3,5-disubstitution pattern creates a C₂-symmetric architecture—absent in 2,6-dimethylmorpholine and N-substituted analogs—that enables diastereoselectivities of 87–96% de when deployed as a chiral auxiliary . These are not incremental differences; they represent categorical shifts in physicochemical behavior that render generic interchange scientifically untenable when target compound performance depends on any one of these parameters.

3,5-Dimethylmorpholine: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Lipophilicity Advantage: 3,5-Dimethylmorpholine vs. Morpholine — A 15- to 40-Fold Increase in Octanol–Water Partitioning

3,5-Dimethylmorpholine exhibits a calculated logP (octanol–water partition coefficient) of 0.383 [1], whereas the parent morpholine has an experimentally determined log Kow of −0.86 [2] and a computed XLogP3 of −0.9 [3]. This represents a net shift of +1.24 to +1.28 logP units, corresponding to a factor of approximately 17- to 19-fold greater partitioning into the organic phase. When using the experimentally reported logP value of 0.712 for 3,5-dimethylmorpholine [4], the difference widens to approximately 1.57 log units versus morpholine's experimental log Kow of −0.86, equating to roughly a 37-fold increase in lipophilicity. This shift is of first-order importance for any application where passive membrane diffusion, blood–brain barrier penetration, or reversed-phase chromatographic retention is a critical parameter.

Lipophilicity Drug design Membrane permeability

Basicity Differentiation: Predicted pKₐ Elevation of 3,5-Dimethylmorpholine Compared to Morpholine and N-Methylmorpholine

The predicted pKₐ (conjugate acid) of 3,5-dimethylmorpholine is 9.09 ± 0.60 , compared to the experimentally determined pKₐ of 8.5 for morpholine [1] and the experimental pKₐ of 7.38–7.5 for N-methylmorpholine [2][3]. The two methyl groups at positions 3 and 5 exert an inductively electron-donating effect that increases nitrogen basicity by approximately 0.6 units relative to morpholine, and by approximately 1.6–1.7 units relative to N-methylmorpholine. This means that at physiological pH (7.4), 3,5-dimethylmorpholine is predominantly protonated (≈98% protonated based on predicted pKₐ), whereas N-methylmorpholine is only approximately 50% protonated. The differential impacts salt formation with acids, acid–base extraction behavior, and nucleophilicity in alkylation and acylation reactions. Caution is warranted because this comparison uses a predicted pKₐ for the target compound against experimentally measured values for comparators.

Basicity Protonation state Salt formation Extraction efficiency

C₂-Symmetric Chiral Auxiliary Performance: Diastereoselectivities of 87–96% de in [4+2] Cycloadditions Using (S,S)-3,5-Dimethylmorpholine

Enders et al. (1994) reported the first application of (S,S)-3,5-dimethylmorpholine as a C₂-symmetric chiral auxiliary in Diels–Alder [4+2] cycloadditions. Reaction of (S,S)-2-(3,5-dimethylmorpholino)butadienes with aza-dienophiles delivered cycloadducts with diastereomeric excesses (de) of 87–96% . Subsequent double bond migration followed by acidic and basic hydrolytic cleavage released 4-oxohexahydropyridazine derivatives with enantiomeric excesses (ee) of 90–91% . The C₂-symmetry of the (S,S)-3,5-dimethylmorpholine scaffold is structurally critical: it reduces the number of competing diastereomeric transition states during asymmetric induction compared to non-C₂-symmetric auxiliaries such as N-methylephedrine or prolinol-derived systems [1]. This capability is absent in 2,6-dimethylmorpholine and 2,5-dimethylmorpholine, where the substitution pattern does not generate a C₂-symmetric framework suitable for auxiliary applications.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity C₂-symmetry

Physical Property Differentiation: Boiling Point and Density of 3,5-Dimethylmorpholine vs. Regioisomeric 2,6-Dimethylmorpholine

3,5-Dimethylmorpholine has an experimentally determined boiling point of 142.5 °C and a density of 0.9308 g·cm⁻³ at 16 °C [1]. Its regioisomer, 2,6-dimethylmorpholine (CAS 141-91-3), exhibits a boiling point of 146.6 °C at 760 Torr and a density of 0.9346 g·cm⁻³ at 20 °C [2]. The 4.1 °C difference in boiling points, while modest, is analytically significant for fractional distillation and GC-based purity assessment. More consequentially, 2,6-dimethylmorpholine has a melting point of −88 °C [2], whereas 3,5-dimethylmorpholine forms a crystalline ethanol solvate with a melting point of 202–203 °C , indicating profoundly different solid-state properties that affect storage, handling, and crystallization-based purification strategies. These differences arise from the distinct spatial disposition of the methyl groups: 3,5-substitution places both methyl groups on carbon atoms adjacent to the ring heteroatoms, altering ring conformation and intermolecular interactions compared to 2,6-substitution.

Distillation Purification Process engineering Quality control

Fungicidal Pharmacophore Core: Fenpropimorph (cis-3,5-Dimethylmorpholine) vs. Tridemorph (2,6-Dimethylmorpholine) in Sterol Isomerase Inhibition

In a head-to-head in vitro evaluation of N-substituted morpholine fungicides targeting Δ⁸→Δ⁷-sterol isomerase (SI) from maize seedlings, fenpropimorph—which incorporates a cis-3,5-dimethylmorpholine core—exhibited an I₅₀ of 0.4 μM, outperforming tridemorph (I₅₀ = 0.6 μM), which is built on a 2,6-dimethylmorpholine scaffold [1][2]. While the N-alkyl substituents differ between the two compounds (fenpropimorph carries a 4-tert-butylphenyl-2-methylpropyl chain versus tridemorph's n-tridecyl chain), the core morpholine substitution pattern contributes to the differential potency through effects on conformation, basicity, and target-site complementarity. Fenpropimorph also demonstrated good enantioselectivity for enzyme inhibition owing to a chiral center at C-2 of its alkyl chain, with the (S)-enantiomer being the biologically active form [3]. This evidence, while confounded by differing N-substituents, illustrates that the 3,5-dimethylmorpholine core is integral to a commercially validated fungicide scaffold with sub-micromolar target potency.

Agrochemical Fungicide Sterol biosynthesis Enzyme inhibition

Evidence-Backed Application Scenarios for 3,5-Dimethylmorpholine Procurement in Research and Industrial Settings


Asymmetric Synthesis: Deployment as a C₂-Symmetric Chiral Auxiliary for High-Diastereoselectivity Cycloadditions

Research groups pursuing stereochemically complex heterocycles via [4+2] cycloaddition should procure (S,S)-3,5-dimethylmorpholine as a dedicated chiral auxiliary. As demonstrated by Enders et al. , this compound delivers diastereomeric excesses of 87–96% and final enantiomeric excesses of 90–91% after auxiliary cleavage. The C₂-symmetry of the scaffold is mechanistically linked to this performance by reducing the number of competing diastereomeric transition states, a structural feature not available from 2,6-dimethylmorpholine or N-substituted morpholine alternatives. Procurement of the enantiomerically pure (S,S)- or (R,R)-form is essential for reproducible stereochemical outcomes.

Medicinal Chemistry: Building Block for CNS-Penetrant Compound Libraries Requiring Elevated Lipophilicity and Controlled Basicity

When designing compound libraries for CNS targets, the lipophilicity and basicity of the amine building block are critical parameters governing blood–brain barrier penetration and target engagement. 3,5-Dimethylmorpholine's logP of 0.38–0.71 (versus −0.86 for morpholine) [1][2] and its predicted pKₐ of ~9.1 (versus 8.5 for morpholine) provide a quantifiably differentiated physicochemical profile. This makes it preferable over morpholine for scaffolds where moderate lipophilicity and retained basicity at physiological pH are desired, such as in the development of kinase inhibitors and GPCR ligands. The compound's established use as a linker forming amide bonds further supports its role in fragment-based and PROTAC-type molecular architectures.

Agrochemical R&D: Core Scaffold for Sterol Biosynthesis Inhibitor Fungicide Development

Agrochemical discovery programs targeting fungal sterol biosynthesis should consider cis-3,5-dimethylmorpholine as the core morpholine scaffold, based on its validated performance in the commercial fungicide fenpropimorph. Comparative enzymology data show that fenpropimorph (cis-3,5-DMM core) inhibits Δ⁸→Δ⁷-sterol isomerase with an I₅₀ of 0.4 μM, a 1.5-fold potency advantage over tridemorph (2,6-DMM core, I₅₀ = 0.6 μM) [3]. The chiral nature of the 3,5-substituted morpholine also enables enantioselective development of single-isomer fungicides with potentially improved environmental and toxicological profiles.

Process Chemistry: Distillation and Purification Workflows Requiring Specific Boiling Point and Density Signatures

For kilo-lab and pilot-plant processes where distillation is the primary purification method, the specific boiling point of 142.5 °C for 3,5-dimethylmorpholine [4] must be factored into equipment configuration and fraction collection protocols. The 4.1 °C boiling point differential relative to its regioisomer 2,6-dimethylmorpholine (146.6 °C) [5] is analytically resolvable and can be exploited for isomer verification by GC. The compound's density of 0.9308 g·cm⁻³ provides a further QC parameter for identity confirmation and batch-to-batch consistency assessment. Suppliers should provide certificates of analysis specifying boiling range, density, and diastereomeric ratio.

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